2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(2-methylphenyl)acetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(2-methylphenyl)acetamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxadiazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Industrial Chemistry: It can be utilized in the synthesis of other complex molecules and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(2-methylphenyl)acetamide can be compared with other oxadiazole derivatives such as:
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring but are used in different applications, such as the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-3-5-9-15(12)20-17(22)11-23-16-10-6-4-8-14(16)18-19-13(2)24-21-18/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
JXTCVWFPZBXRCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C |
Origin of Product |
United States |
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